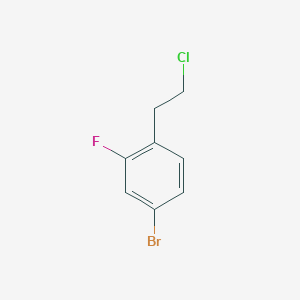
O-(2-bromophenyl)hydroxylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
O-(2-bromophenyl)hydroxylamine is an organic compound with the molecular formula C6H6BrNO. It is a derivative of hydroxylamine, where the hydroxyl group is substituted with a 2-bromophenyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
O-(2-bromophenyl)hydroxylamine can be synthesized through several methods. One common approach involves the reaction of 2-bromophenol with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction typically occurs under mild conditions and yields the desired product with good purity .
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods. One such method is the coupling process of electrodialysis with oxime hydrolysis reaction. This process integrates oxime hydrolysis, hydroxylamine protonation, and separation into a triple-chamber electrodialysis stack, providing excellent mass transfer performance and mild reaction conditions .
Análisis De Reacciones Químicas
Types of Reactions
O-(2-bromophenyl)hydroxylamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: It can be reduced to form amines.
Substitution: It can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted phenylhydroxylamines.
Aplicaciones Científicas De Investigación
O-(2-bromophenyl)hydroxylamine has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of nitrogen-containing compounds.
Biology: It is used in the study of enzyme mechanisms and as a probe for biological systems.
Industry: It is used in the production of agrochemicals and other industrial chemicals
Mecanismo De Acción
The mechanism of action of O-(2-bromophenyl)hydroxylamine involves its ability to act as a nucleophile or electrophile in various chemical reactions. It can form covalent bonds with target molecules, leading to the formation of new compounds. The molecular targets and pathways involved depend on the specific reaction and application .
Comparación Con Compuestos Similares
Similar Compounds
- 2,4-dinitrophenylhydroxylamine (DPH)
- O-(diphenylphosphinyl)hydroxylamine (DPPH)
- Hydroxylamine-O-sulfonic acid (HOSA)
Uniqueness
O-(2-bromophenyl)hydroxylamine is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to other hydroxylamine derivatives. This makes it particularly useful in specific synthetic applications and research studies .
Propiedades
Fórmula molecular |
C6H6BrNO |
|---|---|
Peso molecular |
188.02 g/mol |
Nombre IUPAC |
O-(2-bromophenyl)hydroxylamine |
InChI |
InChI=1S/C6H6BrNO/c7-5-3-1-2-4-6(5)9-8/h1-4H,8H2 |
Clave InChI |
UCDOHCKOSWKCSM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)ON)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(5-azidopentyl)-5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B13693094.png)



![5-Benzyl-2-oxa-5-azabicyclo[2.2.1]heptane-4-carboxylic Acid](/img/structure/B13693122.png)
![Ir[dF(Me)ppy]2(dtbbpy)PF6](/img/structure/B13693128.png)





![8-Chloro-5H-indeno[1,2-d]pyrimidin-2-amine](/img/structure/B13693153.png)
![(R)-4-Benzyl-3-[(R)-4-[(tert-butyldimethylsilyl)oxy]-2-methylbutanoyl]oxazolidin-2-one](/img/structure/B13693164.png)
